molecular formula C5H12O3 B2376248 (2S)-2,3-dimethoxypropan-1-ol CAS No. 156714-25-9

(2S)-2,3-dimethoxypropan-1-ol

Cat. No. B2376248
CAS RN: 156714-25-9
M. Wt: 120.148
InChI Key: RXDAPJJFRLSRPX-YFKPBYRVSA-N
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Description

(2S)-2,3-dimethoxypropan-1-ol is a chemical compound that belongs to the class of alcohols. It is commonly used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Dehydration for Microscopy

(2S)-2,3-dimethoxypropan-1-ol, also referred to as 2,2-dimethoxypropane (DMP), has been employed for the chemical dehydration of biological tissues for electron microscopy. This technique preserves the ultrastructural integrity of a variety of tissues, offering a simpler and quicker alternative to traditional physical dehydration methods (Muller & Jacks, 1975).

Esterification in Organic Chemistry

DMP is used in the preparation of methyl esters, acting as a water scavenger in esterification reactions due to its rapid reaction with water in the presence of strong acid, forming methanol and acetone (Radin, Hajra, & Akahori, 1960).

Solvent-Free Synthesis under Microwave Irradiation

In a demonstration of environmentally friendly chemical processes, DMP reacts with 1,2-ethanediol, thio, and oxathio analogues under mild, solvent-free conditions facilitated by microwave irradiation to produce protected carbonyls (Pério, Dozias, & Hamelin, 1998).

Catalysis in Organic Synthesis

DMP has been used in the presence of scandium triflate as a catalyst for the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans, showcasing its role in enhancing reaction yields and selectivity (Yadav, Reddy, Sekhar, & Geetha, 2001).

Nonlinear Optical Properties

Research on nonlinear optical properties of certain compounds, like 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, involves DMP. Such studies are crucial in advancing applications in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).

Fatty Acid Esterification

The application of DMP for the in situ conversion of free fatty acids in cod oil to methyl esters has been successful, reducing free fatty acid content significantly. This process demonstrates DMP's efficiency as both a water scavenger and a methanol source (Ackman, Gallay, Jangaard, & Hughes, 1962).

Histological Studies in Aquaculture

DMP has been used for the rapid dehydration and clearing of tissues in aquaculture research, significantly reducing the time required for histological examination without compromising tissue integrity (Ruiter, Banning, & Willemse, 1981).

properties

IUPAC Name

(2S)-2,3-dimethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDAPJJFRLSRPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156714-25-9
Record name (2S)-2,3-dimethoxypropan-1-ol
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